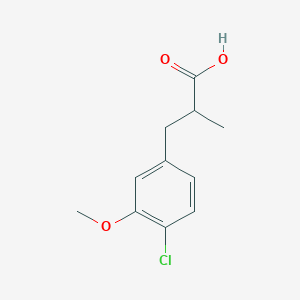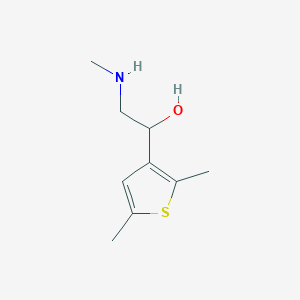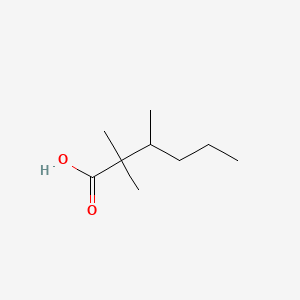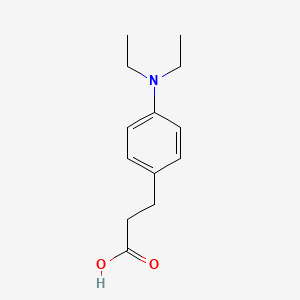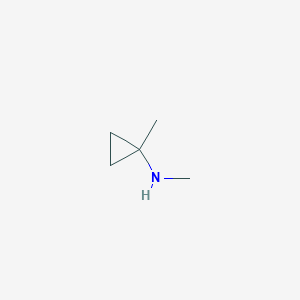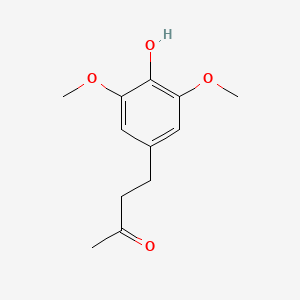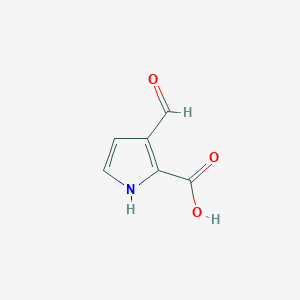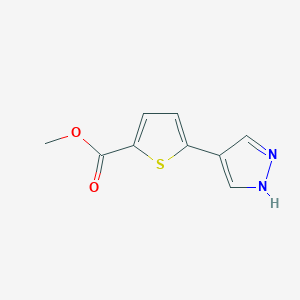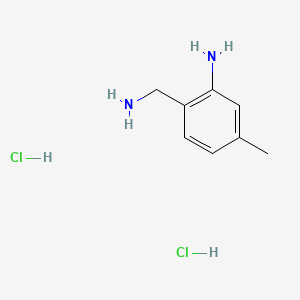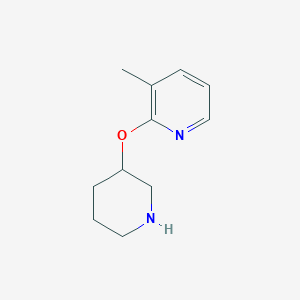
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride is a chemical compound with the molecular formula C4HBrClO2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride typically involves the sulfonylation of 4-bromo-5-chlorothiophene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfuryl fluoride (SO2F2) and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties that can be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-chlorothiophene-2-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. It has different reactivity and applications.
5-Bromo-2-thiophenesulfonyl fluoride: This compound has a similar sulfonyl fluoride group but differs in the position of the bromine atom. It may have different chemical properties and applications.
4-Bromo-2-fluorobenzenesulfonyl fluoride: This compound contains a benzene ring instead of a thiophene ring. It has different electronic properties and reactivity.
Uniqueness
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, along with the sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
108158-01-6 |
|---|---|
Formule moléculaire |
C4HBrClFO2S2 |
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
4-bromo-5-chlorothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C4HBrClFO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H |
Clé InChI |
FVRZNFAQISKHSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


